molecular formula C13H8N2O3 B3131246 5'-amino-2'-(furan-3-yl)-[2,3'-bifuran]-4'-carbonitrile CAS No. 350793-33-8

5'-amino-2'-(furan-3-yl)-[2,3'-bifuran]-4'-carbonitrile

Cat. No.: B3131246
CAS No.: 350793-33-8
M. Wt: 240.21 g/mol
InChI Key: VIGZRBKUIWAODQ-UHFFFAOYSA-N
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Description

5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds known as furans. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features multiple furan rings, making it a bifuran derivative. The presence of an amino group and a carbonitrile group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bifuran Core: The bifuran core can be synthesized through a coupling reaction between two furan rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a furan halide in the presence of a palladium catalyst and a base.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. For example, a furan derivative with a leaving group (such as a halide) can react with ammonia or an amine to form the corresponding amino-furan.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction. This can be achieved by reacting a furan derivative with a suitable cyanating agent, such as copper(I) cyanide, under appropriate conditions.

Industrial Production Methods

Industrial production of 5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient and cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonitrile group can be reduced to form an amine or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common nucleophiles for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the amino and carbonitrile groups allows for specific binding to active sites, potentially inhibiting or modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    2-furoic acid: A simpler furan derivative with a carboxylic acid group.

    Furfurylamine: A furan derivative with an amino group.

    2,5-furandicarboxylic acid: A bifuran derivative with two carboxylic acid groups.

Uniqueness

5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile is unique due to the combination of its bifuran core, amino group, and carbonitrile group. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-6-9-11(10-2-1-4-17-10)12(18-13(9)15)8-3-5-16-7-8/h1-5,7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGZRBKUIWAODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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